molecular formula C29H43N3O8S B192935 Darunavir CAS No. 635728-49-3

Darunavir

Numéro de catalogue B192935
Numéro CAS: 635728-49-3
Poids moléculaire: 593.7 g/mol
Clé InChI: QWSHKNICRJHQCY-VBTXLZOXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Darunavir, sold under the brand name Prezista among others, is an antiretroviral medication used to treat and prevent HIV/AIDS . It is generally recommended for use with other antiretrovirals . It is often used with low doses of ritonavir or cobicistat to increase darunavir levels . It is of the protease inhibitor (PI) class and works by blocking HIV protease .


Synthesis Analysis

A practical synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of darunavir from monopotassium isocitrate is described . The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide .


Molecular Structure Analysis

Quantum chemical calculations have been performed at the M06–2X/6–31G (d,p) level of theory to investigate the strength and nature of interactions between the active site amino acids at positions 25 and 30 with darunavir (DRV) inhibitor of two native (D25 and D30 in 4LL3, 1T3R) and five mutant (N25 in 3BVB, 3SO9; N30 in 2F80, 3LZV, 3UCB) HIV–1 proteases .


Chemical Reactions Analysis

Darunavir is heavily oxidized and metabolized by hepatic cytochrome enzymes, mainly CYP3A . Darunavir is extensively metabolized in subjects who do not receive a booster, primarily via carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation, as well as both benzylic aromatic hydroxylation and glucuronidation .


Physical And Chemical Properties Analysis

Darunavir is a synthetic nonpeptidic protease inhibitor which has been shown to be extremely potent against wild-type HIV as well as a large panel of PI-resistant clinical isolates and shows a high genetic barrier to the development of antiretroviral resistance .

Applications De Recherche Scientifique

1. Application in Bladder Cancer Research

  • Summary of Application : Darunavir (DRV), Rilpivirine (RPV), and Etravirine (ETV) have been explored for their therapeutic efficacy against UM-UC-5 bladder cancer cells . This addresses the critical need for innovative treatments in bladder cancer research .
  • Methods of Application : The individual and combined effects of these drugs were assessed across diverse time intervals .
  • Results : ETV emerged as the most potent drug, with a lowest IC 50 of 5.9 µM, closely followed by RPV (lowest IC 50 of 9.6 µM), while DRV exhibits the least effectiveness (lowest IC 50 of 25.6 µM) . A significant synergistic effect is evident in the ETV and RPV combination, especially at 48 and 72 h for low concentrations .

2. Application in HIV Treatment

  • Summary of Application : Darunavir is a second-generation protease inhibitor that targets HIV inside infected cells to prevent the formation of new virus capable of infecting healthy cells .
  • Methods of Application : Darunavir is used as a microbicide .
  • Results : Darunavir is a promising addition to IPM’s product development portfolio as the first protease inhibitor to be licensed for development as a microbicide .

3. Application in Drug Formulation

  • Summary of Application : Darunavir is usually coadministered with low-dose ritonavir (Darunavir/r). Ritonavir is an inhibitor of CYP3A isoenzymes and pharmacologically enhances Darunavir which leads to increased plasma concentrations of darunavir and allows for daily lower dose .
  • Methods of Application : A combination SR formulation of Darunavir and Ritonavir was developed and evaluated .
  • Results : In vitro drug release of all formulations was carried out in dissolution medium 900ml of pH 3.0, 0.05 M Sodium Phosphate Buffer + 2% Tween 20 for 75 RPM USP II apparatus (paddle) .

4. Application in COVID-19 Treatment

  • Summary of Application : Darunavir-cobicistat has been studied for its efficacy and safety in treating patients with COVID-19 pneumonia .
  • Methods of Application : This was a retrospective, multicenter, observational study conducted on adult patients hospitalized in one of the COVID-19 facilities in Qatar .
  • Results : Early treatment with lopinavir-ritonavir was associated with faster time to clinical improvement and/or virological clearance than darunavir-cobicistat .

5. Application in HIV-1 Infection Management

  • Summary of Application : Darunavir has been used in the management of HIV-1 infection .
  • Methods of Application : The best predictor of virological response to darunavir salvage therapy was the virtual inhibitory quotient .
  • Results : The ratio of C min to change in virtual phenotype EC 50, multiplied by protein-binding-corrected darunavir EC 50 for PI-resistant strains was found to be the best predictor of virological response .

6. Application in HIV Treatment with Zidovudine or Tenofovir

  • Summary of Application : Dolutegravir or Darunavir in combination with Zidovudine or Tenofovir has been used to treat HIV .
  • Methods of Application : In a two-by-two factorial, open-label, noninferiority trial, patients for whom first-line therapy was failing (HIV-1 viral load, ≥1000 copies per milliliter) were randomly assigned to receive dolutegravir or ritonavir-boosted darunavir and to receive tenofovir or zidovudine; all patients received lamivudine .
  • Results : A week 48 viral load of less than 400 copies per milliliter was observed in 90.2% of the patients in the dolutegravir group (212 of 235) and in 91.7% of those in the darunavir group (210 of 229) .

Safety And Hazards

Darunavir is generally well tolerated, with gastrointestinal disturbances and lipid abnormalities among the most common tolerability issues . It has a lipid profile more favourable than that of boosted lopinavir in terms of total cholesterol and triglyceride changes .

Propriétés

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSHKNICRJHQCY-VBTXLZOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979794
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darunavir ethanolate

CAS RN

635728-49-3, 635728-39-1
Record name Darunavir ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DARUNAVIR ETHANOLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARUNAVIR ETHANOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darunavir
Reactant of Route 2
Darunavir
Reactant of Route 3
Darunavir
Reactant of Route 4
Darunavir
Reactant of Route 5
Darunavir
Reactant of Route 6
Darunavir

Citations

For This Compound
33,300
Citations
M Rittweger, K Arastéh - Clinical pharmacokinetics, 2007 - Springer
… The recommended dose in this population is 600mg darunavir in combination with 100mg … of darunavir and summarises clinical pharmacokinetic interaction studies with darunavir and …
Number of citations: 138 link.springer.com
K McKeage, CM Perry, SJ Keam - Drugs, 2009 - Springer
… ), twice-daily boosted darunavir was more effective … darunavir was noninferior to boosted lopinavir at 48 weeks and more effective than boosted lopinavir at 96weeks. Boosted darunavir …
Number of citations: 156 link.springer.com
D Back, V Sekar, RMW Hoetelmans - Antiviral therapy, 2008 - journals.sagepub.com
… For most drugs investigated, no dose adjustments of darunavir/r or the co-administered drug … to date for darunavir/r, providing guidance on how to co-administer darunavir/r with many …
Number of citations: 104 journals.sagepub.com
ED Deeks - Drugs, 2014 - Springer
… darunavir ART regimens for up to 192 weeks in these settings. In treatment-naïve adults, once-daily boosted darunavir was no … Moreover, treatment-experienced adults with no darunavir …
Number of citations: 89 link.springer.com
AK Ghosh, ZL Dawson, H Mitsuya - Bioorganic & medicinal chemistry, 2007 - Elsevier
Our structure-based design strategies which specifically target the HIV-1 protease backbone, resulted in a number of exceedingly potent nonpeptidyl inhibitors. One of these inhibitors, …
Number of citations: 268 www.sciencedirect.com
J Chen, L Xia, L Liu, Q Xu, Y Ling… - Open forum …, 2020 - academic.oup.com
Background We aimed to evaluate the antiviral activity and safety of darunavir/cobicistat (DRV/c) in treating COVID-19 patients. Methods In this single-center, randomized, and open-…
Number of citations: 142 academic.oup.com
B Clotet, N Bellos, JM Molina, D Cooper, JC Goffard… - The Lancet, 2007 - thelancet.com
… (week 0) with darunavir-ritonavir 600/100 mg twice daily (darunavir-ritonavir group) were … to other darunavir-ritonavir doses at baseline who switched to darunavir-ritonavir 600/100 …
Number of citations: 609 www.thelancet.com
JR Arribas, A Horban, J Gerstoft, G Fätkenheuer… - Aids, 2010 - journals.lww.com
… The protease inhibitor darunavir has a high genetic barrier [6] and … darunavir/ritonavir could show noninferior efficacy to a triple therapy arm of two nucleoside analogues and darunavir/…
Number of citations: 226 journals.lww.com
J Currier, D Averitt Bridge, D Hagins… - Annals of internal …, 2010 - acpjournals.org
… for 30% of patients in the darunavir–ritonavir group, with results … To expand the clinical data available for darunavir–ritonavir … and men who received darunavir–ritonavir therapy over 48 …
Number of citations: 110 www.acpjournals.org
V Spagnuolo, A Castagna… - Expert Opinion on …, 2018 - Taylor & Francis
Introduction: Darunavir (DRV) was the last approved protease inhibitor (PI) and has been extensively used for the treatment of HIV in both naïve and experienced subjects due to its high …
Number of citations: 29 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.